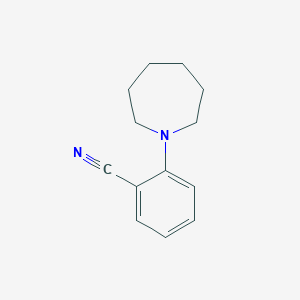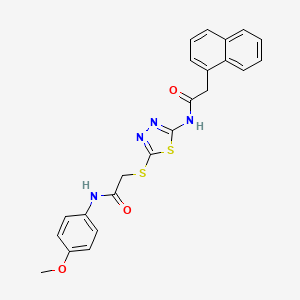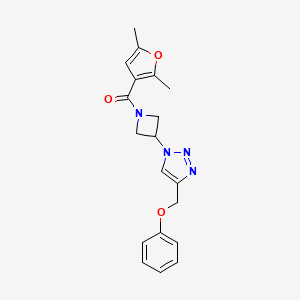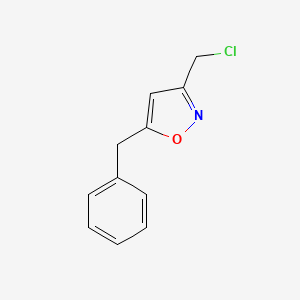
2-(Azepan-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)benzonitrile, also known as ABN, is a chemical compound that has been widely studied for its potential applications in scientific research. ABN is a heterocyclic compound that contains a six-membered ring with a nitrogen atom and a benzene ring with a nitrile group attached to it. In
Applications De Recherche Scientifique
2-(Azepan-1-yl)benzonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. 2-(Azepan-1-yl)benzonitrile has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 2-(Azepan-1-yl)benzonitrile has also been used as a building block in the synthesis of various organic compounds, including dendrimers and polymers. In addition, 2-(Azepan-1-yl)benzonitrile has been used as a precursor for the synthesis of novel materials with unique properties, such as luminescent and conductive properties.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)benzonitrile is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. 2-(Azepan-1-yl)benzonitrile has been found to enhance the activity of GABA, an inhibitory neurotransmitter, and inhibit the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity may contribute to the anticonvulsant and analgesic effects of 2-(Azepan-1-yl)benzonitrile.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)benzonitrile has been found to have a low toxicity and is well-tolerated in animal studies. 2-(Azepan-1-yl)benzonitrile has been found to exhibit anticonvulsant and analgesic effects in animal models, suggesting its potential therapeutic use in humans. 2-(Azepan-1-yl)benzonitrile has also been found to exhibit moderate inhibitory effects on the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Azepan-1-yl)benzonitrile has several advantages for lab experiments, including its high purity and yield, low toxicity, and well-established synthesis methods. However, 2-(Azepan-1-yl)benzonitrile has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on 2-(Azepan-1-yl)benzonitrile, including the development of new drugs for the treatment of epilepsy and chronic pain, the synthesis of novel materials with unique properties, and the investigation of the mechanism of action of 2-(Azepan-1-yl)benzonitrile. In addition, further studies on the toxicity and pharmacokinetics of 2-(Azepan-1-yl)benzonitrile are needed to evaluate its safety and efficacy for human use.
Conclusion:
In conclusion, 2-(Azepan-1-yl)benzonitrile is a promising compound with potential applications in various scientific fields. Its well-established synthesis methods, low toxicity, and anticonvulsant and analgesic effects make it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Further research on 2-(Azepan-1-yl)benzonitrile is needed to fully understand its mechanism of action and potential applications in medicine and material science.
Méthodes De Synthèse
The synthesis of 2-(Azepan-1-yl)benzonitrile can be achieved through several methods, including the reaction between 1-aminocyclohexane and benzonitrile in the presence of a palladium catalyst. This method yields 2-(Azepan-1-yl)benzonitrile with a high purity and yield. Another method involves the reaction between 2-bromobenzonitrile and 1-aminohexane in the presence of a copper catalyst. This method also yields 2-(Azepan-1-yl)benzonitrile with a high purity and yield.
Propriétés
IUPAC Name |
2-(azepan-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRADTVJBORONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2989006.png)
![(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2989007.png)


![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2989013.png)
![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)
![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)

![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)
![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)
